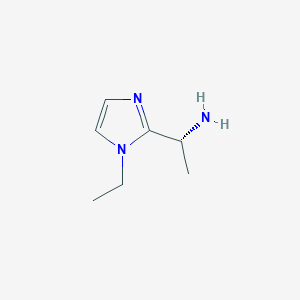
(R)-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that contains an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the reaction of an appropriate imidazole derivative with an ethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Alkyl halides, acyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole carboxylic acids, while reduction reactions may produce imidazole alcohols.
科学的研究の応用
®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
1-(1H-Imidazol-2-yl)ethan-1-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(1-Methyl-1H-imidazol-2-yl)ethan-1-amine: Contains a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(1-Propyl-1H-imidazol-2-yl)ethan-1-amine: Has a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine is unique due to the presence of the ethyl group, which can enhance its lipophilicity and ability to penetrate biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
(1R)-1-(1-ethylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3/t6-/m1/s1 |
InChIキー |
SMYLQNPARGATRV-ZCFIWIBFSA-N |
異性体SMILES |
CCN1C=CN=C1[C@@H](C)N |
正規SMILES |
CCN1C=CN=C1C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
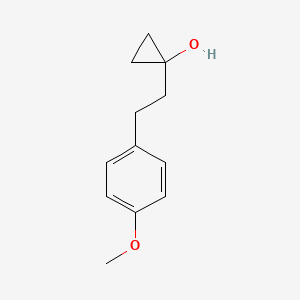
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)

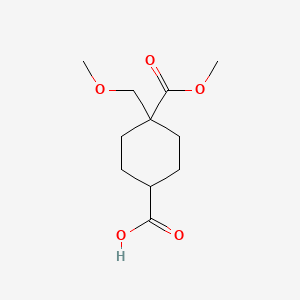


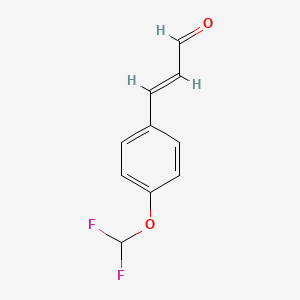
![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
![4-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565659.png)
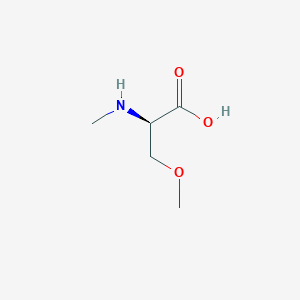
![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
